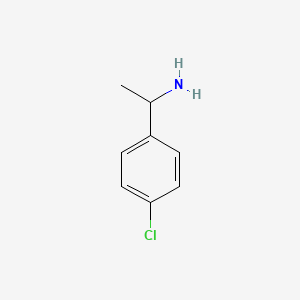

1-(4-Chlorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42452. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINPOEWMCLFRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346878 | |

| Record name | 1-(4-Chlorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-02-1 | |

| Record name | 1-(4-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)ethanamine synthesis from 4-chloroacetophenone

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)ethanamine from 4-Chloroacetophenone

Introduction

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its production from the readily available starting material, 4-chloroacetophenone, is a topic of significant interest for researchers, scientists, and professionals in drug development. The primary and most efficient method for this transformation is reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds.[1][2][3]

This technical guide provides a comprehensive overview of the core synthetic methodologies for converting 4-chloroacetophenone to this compound. It includes detailed experimental protocols, a comparative summary of reaction conditions and yields, and visualizations of the reaction pathways and experimental workflows.

Core Synthesis Pathway: Reductive Amination

Reductive amination, also known as reductive alkylation, converts a carbonyl group (in this case, the ketone of 4-chloroacetophenone) into an amine through an intermediate imine.[2] The general process involves the condensation of the ketone with an ammonia source to form a C=N double bond (the imine), which is subsequently reduced to the target primary amine.

This transformation can be achieved through several distinct methods, which can be broadly categorized as direct or indirect.[2][4] In direct (or one-pot) reductive amination, the ketone, amine source, and reducing agent are all present in the same reaction vessel.[2][5] In the indirect method, the imine intermediate is formed and sometimes isolated before the addition of the reducing agent. The choice of method depends on factors such as the desired yield, purity, scale, and the available reagents and equipment.

The key strategies for the reductive amination of 4-chloroacetophenone include:

-

Catalytic Reductive Amination: Utilizes a metal catalyst (e.g., Nickel, Palladium) and a hydrogen source (e.g., H₂ gas).

-

Stoichiometric Reductive Amination: Employs hydride-based reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][6]

-

Leuckart-Wallach Reaction: A classic method using ammonium formate or formamide as both the ammonia source and the reducing agent, typically requiring high temperatures.[4][7]

Experimental Protocols

Method 1: Catalytic Reductive Amination with Hydrogen Gas

Catalytic hydrogenation is a widely used industrial method that offers high atom economy. The reaction involves treating the ketone with ammonia in the presence of a heterogeneous catalyst under a hydrogen atmosphere.

Experimental Protocol:

-

A high-pressure autoclave is charged with 4-chloroacetophenone, a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., Raney Nickel or Palladium on carbon, 5-10 mol%).

-

The vessel is sealed and purged with nitrogen, followed by the introduction of an ammonia source (e.g., a solution of ammonia in methanol or anhydrous ammonia).

-

The reactor is then pressurized with hydrogen gas (typically 5-20 atm).

-

The reaction mixture is heated (usually between 50-150 °C) and stirred vigorously for a period of 6-24 hours.

-

After cooling and venting the hydrogen gas, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure, and the resulting crude amine is purified by distillation or column chromatography.

Method 2: Reductive Amination Using Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and common reducing agent. Since it can reduce both the starting ketone and the intermediate imine, the reaction is typically performed in a stepwise manner to favor imine formation before reduction.[2][6][8]

Experimental Protocol:

-

To a solution of 4-chloroacetophenone in a suitable solvent (e.g., methanol), an excess of an ammonia source, such as ammonium acetate or a saturated solution of ammonia in methanol, is added.

-

The mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The progress can be monitored by techniques like TLC or GC.

-

The reaction vessel is then cooled in an ice bath (0-5 °C).

-

Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, controlling the rate of addition to manage the exothermic reaction and gas evolution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours.

-

The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

-

The organic solvent is removed under reduced pressure. The aqueous residue is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product for further purification.

Method 3: Leuckart-Wallach Reaction

This classical method uses ammonium formate or formamide as the reagent.[7] It is a one-pot reaction but requires high temperatures (120-185 °C).[7] The reaction proceeds via the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Experimental Protocol:

-

A mixture of 4-chloroacetophenone and an excess of ammonium formate (or formamide) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to a high temperature (typically 160-180 °C) and maintained for several hours (4-12 hours).

-

After cooling to room temperature, the reaction mixture is treated with concentrated hydrochloric acid to hydrolyze the formyl intermediate. This mixture is then heated at reflux for another 2-6 hours.

-

The solution is cooled and made alkaline by the addition of a strong base (e.g., NaOH solution) to liberate the free amine.

-

The product is extracted into an organic solvent (e.g., diethyl ether or toluene).

-

The organic extract is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the typical reaction conditions and reported yields for the different synthetic routes from 4-chloroacetophenone to this compound.

| Method | Amine Source | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| Catalytic Amination | Ammonia | H₂ / Raney Ni or Pd/C | Methanol, Ethanol | 50 - 150 | 5 - 20 atm | 70 - 90 |

| Borohydride Reduction | Ammonium Acetate | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | Atmospheric | 65 - 85 |

| Borohydride Reduction | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 20 - 30 (pH 6-7) | Atmospheric | 75 - 95 |

| Borohydride Reduction | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | 20 - 25 | Atmospheric | 80 - 96 |

| Leuckart-Wallach | Ammonium Formate | Ammonium Formate | Neat | 160 - 185 | Atmospheric | 50 - 70 |

Mandatory Visualizations

Reaction Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the general laboratory workflow for the synthesis.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-1-(4-Chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Chlorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This technical guide provides a comprehensive overview of the principal methods for the asymmetric synthesis of this key intermediate, with a focus on asymmetric reductive amination, asymmetric transfer hydrogenation, and biocatalytic methods. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Core Synthetic Strategies

The asymmetric synthesis of (R)-1-(4-Chlorophenyl)ethanamine predominantly starts from the prochiral ketone, 4'-chloroacetophenone. The primary approaches to introduce the chiral amine functionality are:

-

Asymmetric Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 4'-chloroacetophenone and an ammonia source, which is then asymmetrically reduced in situ using a chiral catalyst.

-

Asymmetric Transfer Hydrogenation of an Imine: This two-step process involves the pre-formation of an imine from 4'-chloroacetophenone, followed by its asymmetric reduction using a chiral catalyst and a hydrogen donor.

-

Biocatalytic Asymmetric Synthesis: This method utilizes enzymes, such as ω-transaminases, to directly convert 4'-chloroacetophenone into the desired chiral amine with high enantioselectivity.

-

Kinetic Resolution: This technique involves the separation of a racemic mixture of 1-(4-chlorophenyl)ethanamine, typically through enzyme-catalyzed acylation where one enantiomer reacts significantly faster than the other.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for various methods, providing a basis for comparison.

| Method | Catalyst/Enzyme | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |

| Asymmetric Reductive Amination | [((R)-tol-binap)RuCl₂]₂ | 4'-Chloroacetophenone | HCOONH₄, NH₃/MeOH | Good | 86-98[1] | One-pot procedure, high enantioselectivity for aromatic ketones.[1] |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | N-(1-(4-chlorophenyl)ethylidene)amine | HCOOH/Et₃N | High | Up to 99 | Requires pre-formation of the imine, excellent enantioselectivity.[2] |

| Biocatalytic Asymmetric Synthesis | Engineered (R)-selective ω-Transaminase | 4'-Chloroacetophenone | Amine donor (e.g., L-alanine), PLP cofactor | High | >99[3] | Environmentally benign, operates under mild conditions, exceptional enantioselectivity.[3] |

| Lipase-Catalyzed Kinetic Resolution | Candida antarctica Lipase B (Novozym 435) | Racemic this compound | Acyl donor (e.g., ethyl acetate) | <50 (for amine) | >99 (for amide)[4] | High enantioselectivity for the acylated product, maximum theoretical yield for the unreacted amine is 50%. |

Experimental Protocols

Method 1: Asymmetric Reductive Amination

This protocol is based on the highly enantioselective hydrogen-transfer reductive amination of aromatic ketones.[1]

Materials:

-

4'-Chloroacetophenone

-

[((R)-tol-binap)RuCl₂]₂ (Ruthenium catalyst)

-

Ammonium formate (HCOONH₄)

-

Anhydrous methanol (MeOH)

-

Ammonia solution in methanol (e.g., 7N)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

To a pressure tube under an inert atmosphere (Argon), add [((R)-tol-binap)RuCl₂]₂ (e.g., 0.01 mmol, 1 mol%) and ammonium formate (10 mmol).

-

Add a solution of 4'-chloroacetophenone (1 mmol) in anhydrous methanol (5 mL).

-

Add a solution of ammonia in methanol (e.g., 7N, 5 mL).

-

Seal the pressure tube and heat the reaction mixture at 85°C for 24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethanol (10 mL) and add 6N HCl (5 mL). Heat the mixture at reflux for 1 hour to hydrolyze any N-formyl byproduct.

-

Cool the mixture, dilute with water (10 mL), and wash with diethyl ether to remove unreacted ketone.

-

Basify the aqueous layer with a NaOH solution to pH > 10.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(4-Chlorophenyl)ethanamine.

-

Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Method 2: Asymmetric Transfer Hydrogenation of N-Benzyl Imine

This method involves the formation of an N-benzyl imine followed by its asymmetric reduction.

Materials:

-

4'-Chloroacetophenone

-

Benzylamine

-

Toluene

-

Molecular sieves (4 Å)

-

RuCl(p-cymene)[(R,R)-Ts-DPEN] (Ruthenium catalyst)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Imine Formation

-

In a round-bottom flask, dissolve 4'-chloroacetophenone (10 mmol) and benzylamine (11 mmol) in toluene (50 mL).

-

Add activated 4 Å molecular sieves (10 g).

-

Reflux the mixture with a Dean-Stark trap for 12-24 hours until no more water is collected.

-

Cool the mixture, filter off the molecular sieves, and concentrate the filtrate under reduced pressure to obtain the crude N-(1-(4-chlorophenyl)ethylidene)-1-phenylmethanamine.

Part B: Asymmetric Transfer Hydrogenation

-

Under an inert atmosphere, dissolve the crude imine (10 mmol) in a 5:2 mixture of formic acid and triethylamine (20 mL).

-

Add the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.01-0.05 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The N-benzyl protected amine can be deprotected via hydrogenolysis (e.g., using Pd/C and H₂) to yield (R)-1-(4-Chlorophenyl)ethanamine.

-

Purify the product by column chromatography and determine the yield and enantiomeric excess.

Method 3: Biocatalytic Asymmetric Synthesis using ω-Transaminase

This protocol outlines a general procedure for the asymmetric synthesis of the target amine using an (R)-selective ω-transaminase.

Materials:

-

4'-Chloroacetophenone

-

(R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant)

-

L-Alanine (or another suitable amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

DMSO (co-solvent)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing PLP (1 mM).

-

Add the (R)-selective ω-transaminase to the buffer solution.

-

Add L-alanine as the amine donor (e.g., 1 M).

-

Dissolve 4'-chloroacetophenone in a minimal amount of DMSO and add it to the reaction mixture (e.g., to a final concentration of 50 mM).

-

Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, stop the reaction by adding a NaOH solution to raise the pH to >10.

-

Extract the product with ethyl acetate (3 x 2 volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualizations

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its stereoisomers, (R)-1-(4-Chlorophenyl)ethanamine and (S)-1-(4-Chlorophenyl)ethanamine, are of particular interest in the development of enantiomerically pure drugs. A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development, particularly in areas such as process development, formulation, and quality control. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with detailed experimental protocols and relevant diagrams to support laboratory work.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some properties may vary slightly depending on the isomeric purity of the sample.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.62 g/mol | |

| CAS Number | 6299-02-1 (racemic) | |

| 27298-99-3 ((R)-enantiomer) | ||

| 4187-56-8 ((S)-enantiomer) | [1] | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 232 °C (at 760 mmHg) | |

| Melting Point | Not available for the free amine. The hydrochloride salt has a melting point of 222-224 °C. | [2] |

| Density | 1.080 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.543 | |

| Flash Point | 102.8 °C (closed cup) | |

| pKa (predicted) | 8.82 ± 0.10 | |

| Solubility | Very low solubility in water. Soluble in many organic solvents. |

Spectroscopic Data

| Spectrum | Key Features |

| ¹H NMR | Expected signals include a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), signals for the aromatic protons, and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Expected signals include a peak for the methine carbon, a peak for the methyl carbon, and four distinct signals for the aromatic carbons. |

| FT-IR (neat) | Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |

| Mass Spectrometry (EI) | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155 and a prominent fragment ion corresponding to the loss of a methyl group. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of the liquid amine.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Place the thermometer and test tube assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

Sample of this compound

-

Solvents: Water, Ethanol, Methanol, Dichloromethane, Toluene, Hexane

Procedure:

-

Add approximately 0.1 mL of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each test tube for 30 seconds.

-

Visually inspect each tube for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble or partially soluble).

-

Record the observations for each solvent.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of the protonated amine.

Materials:

-

pH meter with a combination electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of hydrochloric acid (e.g., 0.1 M)

-

Standardized solution of sodium hydroxide (e.g., 0.1 M)

-

Sample of this compound

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the amine.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Synthesis and Chiral Resolution

A common synthetic route to this compound involves the reductive amination of 4-chloroacetophenone. The resulting racemic amine can then be resolved into its individual enantiomers.

General Synthesis via Reductive Amination

Materials:

-

4-Chloroacetophenone

-

Ammonium formate or another ammonia source

-

Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation)

-

Solvent (e.g., methanol, ethanol)

-

Acid catalyst (optional)

Procedure:

-

Dissolve 4-chloroacetophenone and the ammonia source in the chosen solvent.

-

Add the reducing agent portion-wise or set up for catalytic hydrogenation.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like TLC or GC.

-

Work-up involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating to yield the crude racemic amine.

-

Purification is typically achieved by distillation under reduced pressure or column chromatography.

Chiral Resolution via Diastereomeric Salt Formation

The racemic this compound can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

-

Suitable solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve the racemic amine in the chosen solvent.

-

Add a solution of the chiral resolving agent in the same solvent.

-

Allow the diastereomeric salts to crystallize, often by slow cooling or evaporation.

-

Separate the less soluble diastereomeric salt by filtration.

-

The enantiomerically enriched amine can be recovered from the salt by treatment with a base.

-

The other enantiomer can be recovered from the mother liquor.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a key chiral intermediate in the pharmaceutical and chemical industries. The tabulated data, along with the outlined experimental protocols and illustrative diagrams, are intended to be a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for the successful application of this compound in synthesis, process optimization, and drug development. Further research to fully characterize the spectral properties of the free amine and to obtain precise solubility data would be beneficial to the scientific community.

References

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structural features, comprising a chiral center and a reactive amino group attached to a chlorophenyl moiety, make it an essential intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications in drug discovery and development.

Chemical and Physical Properties

This compound is a chiral amine that is typically handled as a racemic mixture or as its individual enantiomers. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6299-02-1 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK-- |

| Molecular Weight | 155.62 g/mol | --INVALID-LINK-- |

| Appearance | Clear colorless to yellowish liquid | --INVALID-LINK-- |

| Density | 1.080 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.543 | --INVALID-LINK-- |

| Boiling Point | 232 °C | --INVALID-LINK-- |

| Flash Point | 102.8 °C (closed cup) | --INVALID-LINK-- |

Synthesis and Chiral Resolution

The primary route for the synthesis of racemic this compound is the reductive amination of 4-chloroacetophenone. Due to the importance of stereochemistry in its applications, the resolution of the racemic mixture into its constituent enantiomers is a critical subsequent step.

Reductive Amination of 4-Chloroacetophenone (Leuckart Reaction)

This protocol describes a general procedure for the synthesis of α-methylbenzylamine, which can be adapted for this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-chloroacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water (0.5 equivalents).

-

Heating: Heat the mixture with magnetic stirring in an oil bath at approximately 190-205 °C for 6 hours.

-

Hydrolysis: After cooling, add 6 M hydrochloric acid to the reaction mixture and reflux for 1 hour to hydrolyze the intermediate formamide.

-

Workup: Cool the solution and neutralize with a strong base (e.g., NaOH) to liberate the free amine.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Enzymatic Kinetic Resolution of Racemic this compound

This method utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the two.[1]

Experimental Protocol:

-

Reaction Mixture: In a suitable solvent (e.g., toluene), dissolve racemic this compound (1 equivalent).

-

Enzyme Addition: Add immobilized lipase (Novozym 435) to the solution.

-

Acylating Agent: Introduce an acylating agent, such as an ester (e.g., methoxyacetate ester), to the mixture.

-

Reaction Conditions: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral chromatography (HPLC or GC).

-

Separation: Once approximately 50% conversion is reached, stop the reaction and filter off the enzyme.

-

Isolation: Separate the acylated amine from the unreacted amine using standard chromatographic techniques or extraction procedures. The unreacted enantiomer can be isolated, and the acylated enantiomer can be deacylated to yield the other pure enantiomer.

References

Spectral Analysis of 1-(4-Chlorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chlorophenyl)ethanamine. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | Doublet | 2H | Ar-H |

| 7.28 | Doublet | 2H | Ar-H |

| 4.15 | Quartet | 1H | CH-NH₂ |

| 1.55 (approx.) | Broad Singlet | 2H | NH₂ |

| 1.35 | Doublet | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C (quaternary) |

| 132.0 | Ar-C (quaternary, C-Cl) |

| 128.5 | Ar-CH |

| 127.5 | Ar-CH |

| 50.5 | CH-NH₂ |

| 25.0 | CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, Broad | N-H stretch (primary amine) |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1090 | Strong | C-N stretch |

| 825 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| 1100-1000 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.[2]

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 155/157 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 140/142 | High | [M-CH₃]⁺ |

| 111/113 | Medium | [C₇H₆Cl]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

Instrumentation and Data Acquisition: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio. The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecular ion and its fragments.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Stability and Storage Conditions for 1-(4-Chlorophenyl)ethanamine

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Chlorophenyl)ethanamine. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its stability is a critical factor that can influence the outcomes of chemical reactions and the quality of final products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol [2][3] |

| Appearance | Clear pale yellow liquid[4] |

| Density | 1.080 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.543[3] |

| Flash Point | 102.8 °C (217.0 °F) - closed cup[3] |

| CAS Number | 6299-02-1[2][3] |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the stability of this compound.

To minimize degradation and maintain the quality of the compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or below 30°C (86°F)[2][5] | To minimize volatility and thermal degradation.[5] |

| Light | Protect from light.[2] | Many pharmaceutical compounds degrade upon exposure to light (photolysis).[6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[7] | To prevent oxidation. |

| Container | Tightly closed in a dry and well-ventilated place. | Amines can be hygroscopic and absorb moisture, which can lead to hydrolysis.[5] |

| Container Material | High-density polyethylene (HDPE) or glass.[5] | To prevent reaction with the container material. |

Safe handling procedures should be followed to protect both the user and the integrity of the compound.

-

Handle in a well-ventilated place or under a chemical fume hood.[4][7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4][7]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling.[7]

-

Incompatible materials to avoid are strong oxidizing agents and acids.[7]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound. The primary degradation pathways for amines like this compound are oxidation and hydrolysis.[6]

Experimental Protocol for Stability Testing

A comprehensive stability testing protocol is essential to evaluate the stability of this compound under various environmental conditions. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.

To assess the stability of this compound under the influence of temperature, humidity, and light, and to identify potential degradation products.

-

This compound (minimum of 3 batches)

-

Container closure system (as proposed for storage and distribution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Calibrated analytical instruments (e.g., HPLC-UV, GC-MS, Karl Fischer titrator)

The following storage conditions and testing frequencies are recommended based on ICH guidelines.

Table 3: Stability Study Conditions and Testing Frequency

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[8][9] | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 6, 9, 12 months[10] |

| Photostability | ICH Q1B conditions | N/A | Before and after exposure |

*Intermediate studies are performed if significant change occurs during accelerated studies.

A validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for assay and purity determination of such compounds.

Table 4: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Run Time | Sufficient to elute the main peak and any degradation products |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile impurities and degradation products. Water content should be determined by Karl Fischer titration.

The acceptance criteria for stability should be defined before initiating the study.

Table 5: Example Stability Acceptance Criteria

| Test | Acceptance Criteria |

| Appearance | Clear, pale yellow liquid |

| Assay | 98.0% - 102.0% of the initial value |

| Purity (by HPLC) | No individual impurity > 0.2%, Total impurities > 1.0% |

| Water Content | Not more than 0.5% |

Conclusion

The stability of this compound is crucial for its successful application in research and development. Adherence to the recommended storage and handling conditions is essential to maintain its quality and purity. A thorough stability testing program, following established guidelines, will provide the necessary data to ensure the reliability of this compound in its intended applications.

References

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. fishersci.com [fishersci.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

Synthesis of 1-(4-Chlorophenyl)ethanamine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its derivatives have shown a range of biological activities, including potential as anticonvulsant and antimicrobial agents. The presence of the chlorine atom on the phenyl ring and the chiral center at the ethylamine moiety allows for diverse structural modifications, making it a versatile scaffold in medicinal chemistry and drug design.

This technical guide provides a comprehensive overview of the synthetic routes to this compound and its key derivatives. It includes detailed experimental protocols, comparative data on various synthetic methods, and a discussion on asymmetric approaches to obtain enantiomerically pure compounds.

I. Synthesis of the Core Moiety: this compound

The primary and most direct route to racemic this compound is the reductive amination of 4-chloroacetophenone. This transformation can be achieved through several methods, with the Leuckart reaction and catalytic hydrogenation or reduction using hydride reagents being the most common.

A. Reductive Amination via the Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent. The reaction proceeds by the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.[1]

Experimental Protocol: Leuckart Reaction with Ammonium Formate

-

In a round-bottom flask equipped with a reflux condenser, 4-chloroacetophenone and an excess of ammonium formate are mixed.[2]

-

The mixture is heated to a temperature of 160-185°C for several hours.[2]

-

After cooling, the reaction mixture is treated with hydrochloric acid to hydrolyze the intermediate formamide.

-

The aqueous solution is then made alkaline with a strong base (e.g., NaOH) to liberate the free amine.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated under reduced pressure to afford this compound.

B. Reductive Amination using Hydride Reagents

A more versatile approach to reductive amination involves the in-situ formation of an imine from 4-chloroacetophenone and ammonia, followed by reduction with a hydride reagent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Reductive Amination with Sodium Borohydride

-

To a solution of 4-chloroacetophenone in a suitable solvent (e.g., methanol), an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

-

The mixture is stirred at room temperature to facilitate imine formation.

-

Sodium borohydride is then added portion-wise at a controlled temperature (e.g., 0-25°C).[3]

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the ketone.

-

Upon completion, the reaction is quenched with water, and the methanol is removed under reduced pressure.

-

The aqueous residue is basified and extracted with an organic solvent to isolate the product.

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Leuckart Reaction | 4-Chloroacetophenone, Ammonium Formate | 160-185 | 4-8 | 60-75 | [2] |

| NaBH₄ Reduction | 4-Chloroacetophenone, NH₃/MeOH, NaBH₄ | 0-25 | 2-4 | 75-90 | [3] |

| Catalytic Hydrogenation | 4-Chloroacetophenone, NH₃, H₂, Pd/C | 25-50 | 6-12 | 80-95 | N/A |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Synthesis Workflow for this compound

Caption: Reductive amination pathways to this compound.

II. Asymmetric Synthesis of this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through two main strategies: chiral resolution of the racemate and asymmetric synthesis.

A. Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

A solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.[5]

-

An equimolar amount of L-(+)-tartaric acid dissolved in the same solvent is added to the amine solution.[5]

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.

-

The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.

-

The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free, enantiomerically enriched amine.

-

The amine is extracted with an organic solvent, dried, and concentrated.

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or by measuring its specific rotation.

| Resolving Agent | Solvent | Expected Enriched Enantiomer | Reference |

| L-(+)-Tartaric Acid | Methanol/Ethanol | (R)- or (S)- depending on which salt is less soluble | [5] |

| (-)-Dibenzoyl-L-tartaric acid | Varies | (R)- or (S)- | [6] |

| (R)-(-)-Mandelic acid | Varies | (R)- or (S)- | [6] |

Chiral Resolution Workflow

Caption: General workflow for chiral resolution via diastereomeric salt formation.

B. Asymmetric Reductive Amination

Asymmetric reductive amination involves the direct conversion of 4-chloroacetophenone into a single enantiomer of the amine using a chiral catalyst or a chiral auxiliary.[7]

Conceptual Approach using a Chiral Auxiliary:

-

A chiral auxiliary, a molecule that is enantiomerically pure, is reacted with 4-chloroacetophenone to form a chiral imine or enamine intermediate.[8]

-

The chiral auxiliary directs the subsequent reduction of the C=N double bond from a specific face, leading to the formation of one diastereomer of the product preferentially.[8]

-

Finally, the chiral auxiliary is cleaved from the product to yield the enantiomerically enriched this compound.[8]

III. Synthesis of this compound Derivatives

The primary amino group of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through N-acylation and N-alkylation reactions.

A. N-Acylation

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.

Experimental Protocol: N-Acetylation with Acetyl Chloride

-

This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

The solution is cooled in an ice bath.

-

Acetyl chloride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine, and the organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the N-(1-(4-chlorophenyl)ethyl)acetamide.

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetyl Chloride | Triethylamine | Dichloromethane | >90 | [9] |

| Acetic Anhydride | Pyridine | Dichloromethane | >90 | [9] |

| Chloroacetyl Chloride | Triethylamine | THF | 85-95 | [10] |

N-Acylation Reaction Scheme

Caption: General scheme for the N-acylation of this compound.

B. Synthesis of Other Derivatives

-

N-Cyanamides: Reaction with cyanogen bromide in the presence of a base yields N-substituted cyanamides.[1]

-

N-Alkyl Derivatives: Reductive amination with another aldehyde or ketone can be used to introduce an alkyl group on the nitrogen atom. Alternatively, direct alkylation with an alkyl halide can be performed, though this can sometimes lead to over-alkylation.

-

Heterocyclic Derivatives: this compound can serve as a starting material for the synthesis of more complex heterocyclic structures, such as benzimidazoles, by reacting with appropriate precursors.[11]

IV. Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for various biological activities.

-

Anticonvulsant Activity: Some amide derivatives of similar p-chlorophenyl alcohols have shown anticonvulsant effects, potentially acting as GABA-B receptor antagonists.[11] The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic inhibition.[12]

-

Antimicrobial Activity: The 4-chlorophenyl moiety is present in various compounds with antimicrobial properties.[13] The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis.[14][15]

At present, specific, well-defined signaling pathway diagrams directly involving this compound derivatives are not extensively documented in publicly available literature. The activity of these compounds is more commonly described at the level of molecular target interaction.

Conclusion

This technical guide has outlined the key synthetic methodologies for the preparation of this compound and its derivatives. The choice of synthetic route depends on the desired outcome, whether it be the racemic mixture or a specific enantiomer, and the scale of the synthesis. Reductive amination provides a straightforward entry to the core amine, while chiral resolution and asymmetric synthesis offer pathways to enantiomerically pure compounds. The versatile reactivity of the primary amino group allows for the generation of a diverse library of derivatives with potential applications in drug discovery and development. Further research into the biological activities and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Unfolding Therapeutic Potential of 1-(4-Chlorophenyl)ethanamine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-chlorophenyl)ethanamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its analogues have demonstrated significant potential across various therapeutic areas, including oncology and neurology. This in-depth technical guide provides a comprehensive overview of the biological activities of these analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development.

Biological Activities of this compound Analogues

Analogues of this compound have been primarily investigated for their anticancer and monoamine oxidase (MAO) inhibitory activities. The following sections summarize the quantitative data obtained from various studies.

Anticancer Activity

The cytotoxicity of various analogues containing the 4-chlorophenyl moiety has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological or biochemical functions.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-(3-Chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (analogue with a 4-chlorophenylamino group) | C26 (colon carcinoma) | 1.21 | Paclitaxel | 2.30 |

| Acrylamide-PABA analogue with a 4-chlorophenyl group | A549 (lung cancer) | 25.27 | - | - |

| 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides (a broad class of compounds) | - | - | - | - |

Table 1: Anticancer Activity of this compound Analogues and Related Compounds.

Monoamine Oxidase (MAO) Inhibition

Substituted phenethylamines, including analogues of this compound, are known to interact with monoamine transporters and enzymes like monoamine oxidase (MAO).[1][2][3] MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[4][5]

| Compound | MAO Isoform | IC50 (µM) | Selectivity |

| 2,6-dichloro-4-aminophenethylamine | MAO-A | Potent | Selective |

| 2-halogeno-4-dimethylaminophenethylamines | MAO-A | Potent | Selective |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are standard protocols for assessing the key biological activities of this compound analogues.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of formazan is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^5 cells/200 µl and incubated for 24 hours.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-30 µM) and incubated for another 24 hours.[7]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well, followed by a 4-hour incubation.[6]

-

Solubilization: The formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).[6]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6] The IC50 value is then calculated from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B isoforms.[4]

Principle: The assay measures the production of a fluorescent or chromogenic product resulting from the enzymatic oxidation of a substrate by MAO. The reduction in signal in the presence of an inhibitor indicates its potency.

Procedure:

-

Enzyme and Inhibitor Incubation: Recombinant human MAO-A or MAO-B enzymes are pre-incubated with various concentrations of the test compound in a 96-well plate.[4]

-

Substrate Addition: A suitable substrate, such as kynuramine, is added to initiate the enzymatic reaction.[4]

-

Reaction and Detection: The reaction is allowed to proceed for a specific time at 37°C. The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is then measured using a fluorometric or spectrophotometric plate reader.[4]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogues.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Caption: Simplified mechanism of monoamine oxidase (MAO) inhibition.

Caption: Logical relationship of Structure-Activity Relationship (SAR) studies.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Racemic Mixture and Enantiomers of 1-(4-Chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the racemic mixture and individual enantiomers of 1-(4-Chlorophenyl)ethanamine, a chiral amine of interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis of the racemate, and methods for chiral resolution. Experimental protocols for key synthetic and analytical procedures are provided. While direct pharmacological data on the enantiomers of this compound is limited in publicly accessible literature, this guide discusses the potential for differential interaction with biological targets, drawing parallels with structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the racemic mixture and individual enantiomers of this compound is crucial for their synthesis, purification, and characterization.

| Property | Racemic this compound | (S)-1-(4-Chlorophenyl)ethanamine | (R)-1-(4-Chlorophenyl)ethanamine |

| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol [1] | 155.62 g/mol | 155.62 g/mol |

| CAS Number | 6299-02-1[1] | 4187-56-8 | 27298-99-3 |

| Appearance | Clear colorless to pale yellow liquid | Clear colorless to yellowish liquid | Clear colorless to pale yellow liquid |

| Density | 1.080 g/mL at 25 °C (lit.)[1] | 1.115 g/mL | No data available |

| Refractive Index (n20/D) | 1.543 (lit.)[1] | No data available | 1.5400 to 1.5440 (20°C, 589 nm) |

| Boiling Point | No data available | 232 °C | No data available |

| Flash Point | 102.8 °C (closed cup)[1] | 115 °C | No data available |

| Specific Rotation ([α]D) | Not applicable | No data available | No data available |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 7.2-7.4 ppm), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, and the methyl carbon.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl stretching.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The most common method for the synthesis of racemic this compound is the reductive amination of 4-chloroacetophenone. This can be achieved through various methods, including the Leuckart reaction.

Experimental Protocol: Reductive Amination (Leuckart Reaction)

This protocol is adapted from general procedures for the Leuckart reaction.[2][3]

Materials:

-

4-Chloroacetophenone

-

Ammonium formate

-

Formic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 20%)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone and a molar excess of ammonium formate (typically 2-3 equivalents).

-

Add formic acid to the mixture. The reaction is typically heated to a temperature between 160-185 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate formamide.

-

After cooling, make the solution basic by the slow addition of a sodium hydroxide solution.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude racemic this compound.

-

The product can be further purified by distillation under reduced pressure.

Logical Relationship for Racemic Synthesis

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4][5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is a general procedure adapted for the resolution of this compound.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 10%)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the racemic this compound in methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the warm tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This will yield the less soluble diastereomeric salt (e.g., the salt of the (R)-enantiomer).

-

To recover the enantiomerically enriched amine, dissolve the crystals in water and add a 10% sodium hydroxide solution until the solution is basic.

-

Extract the free amine with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to yield the resolved enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification, extraction, and solvent removal.

-

The enantiomeric excess (e.e.) of the resolved amines should be determined by chiral HPLC or by measuring the specific rotation.

Experimental Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of this compound.

Pharmacological Considerations and Biological Activity

Structurally related compounds provide some insight into the potential biological activity. For instance, the compound WY-46824, which also contains a chloro-substituted phenyl ethylamine moiety, is a norepinephrine-dopamine reuptake inhibitor, with the (S)-enantiomer being the more active form. This suggests that the enantiomers of this compound may also exhibit differential activity at monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6]

The differential binding of enantiomers to their biological targets is a critical consideration in drug development. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or contribute to undesirable side effects (the distomer).

Potential Signaling Pathway Interaction

Given the structural similarities to known monoamine reuptake inhibitors, it is plausible that the enantiomers of this compound could modulate monoaminergic neurotransmission. Inhibition of DAT, NET, or SERT would lead to an increase in the extracellular concentrations of dopamine, norepinephrine, or serotonin, respectively. This, in turn, would enhance signaling through their respective postsynaptic receptors.

Caption: Hypothetical signaling pathway modulation by this compound enantiomers.

Conclusion

This compound is a chiral building block with potential applications in the development of pharmacologically active compounds. This guide has provided an overview of its physicochemical properties, methods for the synthesis of the racemic mixture, and a general protocol for its chiral resolution. While direct and comprehensive pharmacological data for the individual enantiomers are currently lacking in the public literature, the established principles of stereoselectivity in drug action underscore the importance of isolating and characterizing each enantiomer. Further research is warranted to elucidate the specific biological activities of (R)- and (S)-1-(4-Chlorophenyl)ethanamine to fully understand their therapeutic potential.

References

- 1. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 1-(4-Chlorophenyl)ethanamine using Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chiral resolution of racemic 1-(4-Chlorophenyl)ethanamine into its constituent enantiomers utilizing (+)-tartaric acid as a resolving agent. This classical method is predicated on the formation of diastereomeric salts with differing solubilities, enabling their separation through fractional crystallization. The subsequent liberation of the desired enantiomer yields an optically enriched product crucial for various applications in pharmaceutical and chemical research.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a robust and widely employed technique for the separation of enantiomers.[1] The process involves reacting a racemic mixture of a base, in this case, this compound, with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[2][3] This reaction yields a mixture of two diastereomeric salts: (R)-1-(4-Chlorophenyl)ethanamine-(+)-tartrate and (S)-1-(4-Chlorophenyl)ethanamine-(+)-tartrate.

Due to their distinct three-dimensional structures, these diastereomers exhibit different physicochemical properties, most notably their solubility in a given solvent.[4][5] By carefully selecting the solvent and optimizing crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The less soluble salt can then be isolated by filtration. Finally, the enantiomerically enriched amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the tartaric acid.

Experimental Protocols

The following protocols are based on established procedures for the resolution of analogous amines and provide a detailed methodology for the chiral resolution of this compound.[2][4]

Materials and Reagents

-

Racemic this compound

-

(+)-Tartaric acid (L-tartaric acid)

-

Methanol (anhydrous)

-

Diethyl ether

-

2 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

-

Heating mantle or hot plate

-

Magnetic stirrer

-

Rotary evaporator

-

Polarimeter

Protocol 1: Formation and Isolation of the Diastereomeric Salt

-

Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of (+)-tartaric acid in 120 mL of methanol. Gentle heating and stirring may be required to achieve complete dissolution.

-

Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 7.78 g (0.05 mol) of racemic this compound. The addition is exothermic, and the mixture should be stirred continuously.

-